2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S.ClH/c1-14-13-29-18(21-14)22-16(26)12-24-9-7-20(8-10-24)17(27)25(19(28)23-20)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3,(H,23,28)(H,21,22,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULJTCUBVBXFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride (CAS Number: 1217037-52-9) is a novel synthetic molecule with potential therapeutic applications. Its unique spirocyclic structure and functional groups suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 450.0 g/mol. The compound features a triazaspirodecane core, which is known for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.0 g/mol |
| CAS Number | 1217037-52-9 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various disease models.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess potent antibacterial and antifungal activities. The specific compound has been evaluated for its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of spirocyclic compounds has been widely documented. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The specific compound's mechanism may involve targeting key signaling pathways involved in cancer progression.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) as low as 15 μg/mL.
- Anticancer Activity : In a study focusing on breast cancer cell lines, a series of triazole derivatives were tested for their cytotoxic effects. One derivative demonstrated an IC50 value of 10 μM, indicating significant potential for further development.
Comparative Analysis
Comparative studies between this compound and other known bioactive molecules highlight its unique properties:
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane | 15 | 12 |
| Other Triazole Derivative | 20 | 10 |
Q & A
Q. How can researchers optimize the synthetic yield of this spirocyclic compound?
Methodological Answer: Synthesis involves multi-step reactions, including cyclization and functionalization. Key steps:
- Cyclization: Use dichloromethane as a solvent with palladium catalysts (e.g., Pd/C) to form the spirocyclic core .
- Amide Coupling: Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to attach the 4-methylthiazol-2-yl acetamide moiety .
- Purification: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product using ethanol-water mixtures .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group position) and purity .
- X-ray Crystallography: SHELX software refines crystal structures to resolve spirocyclic conformation and hydrogen bonding .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS in positive ion mode) .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Solvent Selection: Test DMSO for stock solutions (≤10% v/v in buffer) to prevent precipitation .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl or sulfonamide) to the benzyl or thiazole moieties to enhance aqueous solubility .
Advanced Research Questions
Q. How can conformational analysis of the spirocyclic core inform drug design?
Methodological Answer:
Q. What strategies resolve discrepancies in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., benzyl vs. 4-fluorobenzyl) to isolate pharmacophore contributions .
- Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding affinity .
Q. How can computational modeling predict off-target interactions?
Methodological Answer:
- Molecular Docking: Screen against kinase or protease libraries (e.g., AutoDock Vina) using the compound’s minimized conformation .
- MD Simulations: Simulate binding stability (50 ns trajectories, AMBER force field) to assess selectivity for DDR1 vs. DDR2 .
Q. What in vitro models assess metabolic stability?
Methodological Answer:
- Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values and identify metabolic liabilities .
Data Contradiction Analysis
Q. How to interpret conflicting solubility and permeability data?
Methodological Answer:
- pH-Dependent Studies: Measure solubility in buffers (pH 1.2–7.4) to identify ionization effects .
- PAMPA Assays: Compare experimental permeability (e.g., Pe > 1 × 10⁻⁶ cm/s) with in silico predictions (QikProp) to validate models .
Q. Why do biological activity results vary across cell lines?
Methodological Answer:
- Cell-Specific Factors: Quantify target receptor expression (Western blot) and correlate with IC₅₀ values .
- Membrane Transporters: Inhibit efflux pumps (e.g., P-gp with verapamil) to assess impact on intracellular concentration .
Methodological Best Practices
Q. How to validate analytical methods for impurity profiling?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (60°C), light (ICH Q1B), and acidic/oxidative conditions to generate degradation products .
- HPLC-DAD/ELSD: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with dual detection to resolve impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
